molecular formula C7H13NO2 B13632487 trans-1,4-Dimethylpyrrolidine-3-carboxylic acid

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid

Cat. No.: B13632487
M. Wt: 143.18 g/mol
InChI Key: MPKQWDPSMOPCAE-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative of significant interest in medicinal chemistry and organic synthesis. Compounds based on the pyrrolidine-3-carboxylic acid scaffold are extensively researched as competitive antagonists for ionotropic glutamate receptors (iGluRs), particularly the NMDA receptor subtype . This makes them valuable tool compounds for studying health and disease states in the central nervous system, with implications for understanding neurodegenerative diseases, epilepsy, pain, and psychiatric disorders . The specific stereochemistry of the "trans" configuration in the molecule is crucial for its interaction with biological targets and can significantly influence binding affinity and selectivity . Beyond neuroscience, pyrrolidine-3-carboxylic acid derivatives can serve as versatile building blocks in organic synthesis and have been explored as catalysts or intermediates in stereoselective reactions, such as the Mannich reaction, to create complex chiral molecules . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H13NO2

Molecular Weight

143.18 g/mol

IUPAC Name

(3S,4S)-1,4-dimethylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C7H13NO2/c1-5-3-8(2)4-6(5)7(9)10/h5-6H,3-4H2,1-2H3,(H,9,10)/t5-,6-/m1/s1

InChI Key

MPKQWDPSMOPCAE-PHDIDXHHSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H]1C(=O)O)C

Canonical SMILES

CC1CN(CC1C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-1,4-Dimethylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes in the presence of an organocatalyst to yield highly enantiomerically enriched pyrrolidine-3-carboxylic acids .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary and vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions: trans-1,4-Dimethylpyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The methyl groups and the carboxylic acid group can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

Chemistry: In chemistry, trans-1,4-Dimethylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .

Biology and Medicine: The compound’s pyrrolidine ring is a common scaffold in drug discovery, contributing to the development of biologically active molecules with target selectivity. It is used in the synthesis of pharmaceuticals aimed at treating various diseases .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its applications range from the manufacture of polymers to the development of agrochemicals .

Mechanism of Action

The mechanism of action of trans-1,4-Dimethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes and receptors. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid

  • Structural differences : Features an oxo group at position 5 instead of a methyl group at position 3.
  • Properties :
    • CAS : 42346-68-9 .
    • Safety : Classified under EC 255-765-5, with full safety data available upon request .
  • Applications : Used as a building block in peptide mimetics, contrasting with trans-1,4-dimethylpyrrolidine-3-carboxylic acid, which lacks the oxo group and may exhibit altered hydrogen-bonding capabilities .

1,8-Naphthyridine-3-carboxylic Acid Derivatives

  • Structural differences : Replace the pyrrolidine ring with a bicyclic 1,8-naphthyridine core.
  • Synthesis : Prepared via Gould–Jacobs cyclization and N-alkylation, differing from the simpler alkylation steps used for pyrrolidine derivatives .

trans-1,4-Cyclohexanedicarboxylic Acid

  • Structural differences : Cyclohexane backbone with two carboxylic acid groups (vs. pyrrolidine with one).
  • Properties :
    • CAS : 619-82-9 .
    • Applications : Used in polymer synthesis (e.g., polyamides) due to rigidity, unlike the more flexible pyrrolidine derivatives .

Fluoropyridine-Modified Pyrrolidine Carboxylates

  • Example : (±)-trans-Methyl 1-benzyl-4-(6-(3-((tert-butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-2-fluoropyridin-3-yl)pyrrolidine-3-carboxylate.
  • Structural differences : Incorporates fluoropyridine and protective groups (e.g., tert-butyldimethylsilyloxy), enhancing stability for intermediate synthesis .

Data Table: Comparative Analysis

Compound Core Structure Functional Groups Bioactivity/Applications Key References
This compound Pyrrolidine 3-COOH, 1/4-CH₃ (trans) Synthetic intermediate
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 3-COOH, 5-oxo, 1-CH₃ Peptide mimetics
1,8-Naphthyridine-3-carboxylic acid derivatives 1,8-Naphthyridine 3-COOH, N-alkyl substituents Antihistaminic agents
trans-1,4-Cyclohexanedicarboxylic acid Cyclohexane 1,4-di-COOH (trans) Polymer synthesis
Fluoropyridine-pyrrolidine carboxylates Pyrrolidine + pyridine 3-COOR, fluoropyridine, silyl Drug delivery intermediates

Research Findings and Gaps

  • Synthetic Accessibility : this compound is less synthetically complex than fluoropyridine hybrids but more challenging to purify than cyclohexane analogs .
  • Industrial Relevance : Cyclohexanedicarboxylic acids dominate polymer applications, whereas pyrrolidine derivatives remain underexplored in this field .

Biological Activity

trans-1,4-Dimethylpyrrolidine-3-carboxylic acid is a pyrrolidine derivative notable for its unique structural characteristics, including two methyl groups at positions 1 and 4 and a carboxylic acid group at position 3. This compound has gained attention in medicinal chemistry due to its diverse biological activities and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C7H13NO2\text{C}_7\text{H}_{13}\text{N}\text{O}_2

This molecular configuration contributes to its reactivity and interaction with various biological systems. The presence of the carboxylic acid functional group enhances its solubility and biological compatibility.

Biological Activities

Research indicates that this compound exhibits several biological activities, which can be summarized as follows:

  • Antimicrobial Activity : It has been identified as a potential inhibitor of InhA, an enzyme crucial for the fatty acid elongation cycle in Mycobacterium tuberculosis. In high-throughput screening, pyrrolidine carboxamides, including this compound, demonstrated significant inhibitory effects on InhA, suggesting potential as an antituberculosis agent .
  • Cancer Therapeutics : The compound has been studied for its effects on various cancer cell lines. For instance, it showed promising results in inhibiting the growth of human renal cell carcinoma (A498) and breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 19.6 to 26.6 μM .
  • Neuroprotective Effects : Some studies have indicated that derivatives of this compound may offer protective effects against neurodegenerative conditions, enhancing brain function and potentially mitigating symptoms associated with epilepsy and other neurological disorders .

The specific mechanisms underlying the biological activities of this compound are complex and often depend on its stereochemistry and structural modifications:

  • Inhibition of Enzymatic Activity : The compound's interaction with enzymes like InhA involves binding at the active site, inhibiting critical metabolic pathways in pathogens .
  • Cell Growth Inhibition : Studies have shown that it can interfere with cell proliferation by modulating signaling pathways associated with cancer cell survival .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with related compounds is useful. The following table summarizes key characteristics:

Compound NameStructure CharacteristicsUnique Features
Cis-4-Isobutylpyrrolidine-3-carboxylic acidIsobutyl group at position 4Different stereochemistry affects biological activity
Trans-4-Isopropylpyrrolidine-3-carboxylic acidIsopropyl group at position 4Potentially different pharmacokinetics
Trans-4-butylpyrrolidine-3-carboxylic acidButyl group at position 4Varies in lipophilicity compared to dimethyl variant

The differences in structure lead to variations in biological activity, highlighting the importance of molecular design in drug development.

Case Studies

Several case studies provide insights into the efficacy and potential applications of this compound:

  • Antituberculosis Screening : A study demonstrated that certain pyrrolidine derivatives showed over 160-fold improvement in potency against InhA through iterative optimization processes .
  • Cancer Cell Line Studies : The compound was tested against multiple cancer cell lines, revealing varying degrees of cytotoxicity and growth inhibition, indicating its potential as a chemotherapeutic agent .
  • Neuroprotective Applications : Research has suggested that certain derivatives could be beneficial in treating neurodegenerative diseases by enhancing neuronal function and protecting against excitotoxicity .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for structural characterization of trans-1,4-dimethylpyrrolidine-3-carboxylic acid?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm stereochemistry and substituent positions. For instance, coupling constants in 1^1H NMR can differentiate cis/trans isomers .
  • X-ray Crystallography : Resolve the three-dimensional structure using SHELXL (via SHELX suite) for high-precision refinement of bond lengths, angles, and torsional parameters. Crystallization conditions (e.g., solvent polarity, temperature) must be optimized to obtain diffraction-quality crystals .
  • Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns to validate the backbone structure .

Q. How can researchers optimize synthesis conditions for trans-1,4-dimethylpyrrolidine-3-carboxylic acid?

  • Methodological Answer :

  • Solvent Selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates in cyclization steps, while non-polar solvents (e.g., toluene) may favor stereochemical control .
  • Catalysts : Employ chiral catalysts (e.g., organocatalysts or transition-metal complexes) to enforce trans-selectivity during ring closure.
  • Temperature Control : Lower temperatures (-20°C to 0°C) reduce side reactions, while higher temperatures (40–60°C) accelerate nucleophilic substitutions .

Q. What protocols ensure stability and purity during storage and handling?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (argon/nitrogen) at -20°C in amber vials to prevent oxidation and photodegradation. Desiccants (e.g., silica gel) mitigate hydrolysis of the carboxylic acid group .
  • Purity Assessment : Use reverse-phase HPLC with UV detection (λ = 210–254 nm) or TLC (silica gel, eluent: 10% MeOH in CH2_2Cl2_2) to monitor degradation. Impurity thresholds should be <1% for biological assays .

Advanced Research Questions

Q. How can contradictions in crystallographic data (e.g., bond angles vs. computational models) be resolved?

  • Methodological Answer :

  • Data Validation : Use the R-factor and goodness-of-fit (GOF) metrics in SHELXL to assess refinement quality. Discrepancies >3σ may indicate twinning or disordered solvent molecules .
  • Computational Cross-Check : Compare experimental bond lengths/angles with density functional theory (DFT) calculations (e.g., B3LYP/6-31G* level) to identify systematic errors .

Q. What strategies are effective for elucidating reaction mechanisms involving this compound in catalytic systems?

  • Methodological Answer :

  • Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., hydrogen transfer vs. ring-opening).
  • Computational Modeling : Perform molecular dynamics (MD) simulations or quantum mechanical (QM) calculations to map transition states and intermediates. Validate with in-situ FTIR or Raman spectroscopy .

Q. How can stereochemical challenges in derivatization (e.g., epimerization) be mitigated during functionalization?

  • Methodological Answer :

  • Chiral Chromatography : Use chiral stationary phases (e.g., amylose-based columns) to separate diastereomers post-synthesis.
  • Protecting Groups : Introduce tert-butoxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups to stabilize the pyrrolidine ring during acidic/basic reactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.